molecular formula C22H26O8 B8064358 GA3-AM

GA3-AM

Cat. No.: B8064358
M. Wt: 418.4 g/mol
InChI Key: IVIYFJSPDLOPEX-AXKFECAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GA3-AM, also known as gibberellic acid 3-acetoxymethyl ester, is a derivative of gibberellic acid, a naturally occurring plant hormone. Gibberellic acid is a diterpenoid carboxylic acid that belongs to the gibberellins family and acts as a natural plant growth regulator. This compound is used in various scientific research applications due to its ability to penetrate cell membranes more efficiently than gibberellic acid itself .

Preparation Methods

Synthetic Routes and Reaction Conditions

GA3-AM can be synthesized from gibberellic acid through esterification. The process involves the reaction of gibberellic acid with acetoxymethyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound involves the large-scale esterification of gibberellic acid. The process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

GA3-AM undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Introduction to GA3-AM

This compound is a cell-permeable analog of gibberellic acid that serves as a chemical dimerizer or inducer of various physiological processes in plants. Its ability to penetrate cell membranes allows it to mimic the natural effects of gibberellins, facilitating research into plant growth regulation and development .

Seed Germination and Dormancy

Research has shown that this compound promotes seed germination by enhancing the germination percentage and energy in various species. For instance, in studies involving Betula platyphylla (birch), seeds treated with GA3 exhibited a germination rate of 93.33%, significantly higher than the control group . The application of GA3 also accelerated germination time, indicating its potential for overcoming seed dormancy.

SpeciesTreatmentGermination Rate (%)Germination Time (days)
Betula platyphyllaGA393.336.95
ControlWater71.338.08

Xylem Development

This compound has been shown to enhance xylem development in plants. In experiments with birch seedlings, GA3 treatment resulted in wider xylem development compared to untreated controls. The study indicated that GA3 stimulates the expression of genes related to secondary wall biosynthesis, promoting xylogenesis .

TreatmentXylem Area Ratio (%)
GA347.1
Control37.9
PAC20.9

Effects on Plant Height and Biomass

In a study involving Tulipa saxatilis, different concentrations of GA3 (100, 200, and 400 ppm) were applied to assess their impact on plant height and biomass accumulation. The results showed that the highest concentration (400 ppm) led to a 39% increase in plant height and improved flower stem length by 35.6% .

Concentration (ppm)Plant Height Increase (%)Flower Stem Length Increase (%)
100--
200--
4003935.6

Nutrient Content Improvement

This compound applications have been linked to enhanced nutrient content in various plant parts. In Tulipa saxatilis, treatments at different concentrations affected nutrient levels significantly; for example, potassium (K), iron (Fe), copper (Cu), and manganese (Mn) contents were notably higher at specific concentrations compared to controls .

Root Architecture Modification

The application of GA3 also influences root architecture significantly. In studies with different cultivars, root length and surface area varied with GA3 treatments, indicating that while some cultivars responded positively to higher concentrations, others showed reduced root metrics under similar conditions .

Case Study: Birch Seedlings

In a detailed study on birch seedlings treated with GA3 and paclobutrazol (PAC), it was found that GA3 not only improved germination rates but also enhanced overall seedling growth metrics such as hypocotyl length and biomass accumulation compared to PAC-only treatments .

Case Study: Tulip Varieties

Another significant study assessed the effects of various GA3 concentrations on tulip varieties (Tulipa saxatilis). The results indicated that while lower concentrations improved bulb weight and diameter, higher concentrations maximized flower production metrics .

Mechanism of Action

GA3-AM exerts its effects by penetrating cell membranes more efficiently than gibberellic acid. Once inside the cell, it is hydrolyzed to release gibberellic acid, which then interacts with specific receptors to initiate a cascade of molecular events. These events include the activation of transcription factors and the expression of genes involved in cell growth and development. The primary molecular targets of gibberellic acid are the gibberellin receptors, which are part of the DELLA protein family .

Comparison with Similar Compounds

GA3-AM is unique compared to other gibberellins due to its enhanced cell membrane permeability. This property makes it more effective in certain applications where rapid cellular uptake is required. Similar compounds include:

This compound stands out due to its ability to deliver gibberellic acid more efficiently into cells, making it a valuable tool in both research and industrial applications .

Biological Activity

Gibberellins are a class of plant hormones that play critical roles in various aspects of plant growth and development. Among these, gibberellic acid (GA3) is one of the most studied. However, its application in mammalian systems has been limited due to poor cell permeability. To address this, researchers have developed GA3-acetoxymethyl (GA3-AM), a cell-permeable analog that can effectively enter mammalian cells and be converted into active GA3 by intracellular esterases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound operates through a specific mechanism involving the gibberellin receptor, GID1 (Gibberellin Insensitive Dwarf 1). Upon entering the cell, this compound is hydrolyzed by esterases to release active GA3. This active form then binds to the GID1 receptor, leading to a conformational change that facilitates the interaction with another protein, GAI (Gibberellin Insensitive). This interaction is crucial for mediating downstream signaling pathways that affect cellular processes.

Key Steps in the Mechanism:

  • Cell Entry : this compound enters mammalian cells due to its modified structure that masks the negative charge of GA3.
  • Hydrolysis : Intracellular esterases cleave the acetoxymethyl group, releasing active GA3.
  • Receptor Binding : Active GA3 binds to GID1, inducing dimerization with GAI.
  • Signal Transduction : This interaction triggers various signaling cascades that influence cellular functions.

Research Findings

Several studies have demonstrated the efficacy of this compound in inducing biological responses in mammalian cells:

  • Cellular Localization : In a study using HeLa cells, confocal fluorescence imaging revealed that GID1 translocated from the cytoplasm to the plasma membrane within 60 seconds of this compound treatment, indicating rapid signaling events triggered by this compound .
  • FRET Assays : Fluorescence resonance energy transfer (FRET) assays showed significant increases in FRET signals upon treatment with this compound, confirming its ability to induce protein interactions in real-time .

Case Study 1: Protein Translocation and Activity

A study investigated the use of this compound for inducing protein translocation and activity changes in mammalian cells. Researchers expressed Tiam1-YFP-GID1 and observed robust membrane ruffling indicative of Rac activation after this compound treatment. This suggests that this compound can effectively manipulate protein localization and activity within cells .

Case Study 2: Effects on Sperm Quality

Another study examined the effects of GA3 on sperm quality in rats. It was found that treatment with GA3 resulted in decreased sperm count and increased abnormalities in sperm morphology over time. Specifically, significant reductions were noted in both total sperm count and fertilization rates when compared to control groups . This study highlights potential reproductive implications associated with gibberellin analogs.

Data Tables

Parameter Control Group GA3 Treatment (Day 30) GA3 Treatment (Day 45)
Total Sperm Count100%70%50%
Percentage of Live Sperm90%60%40%
Percentage of Abnormal Sperm10%30%50%

Table 1: Impact of GA3 on Sperm Quality Over Time

Properties

IUPAC Name

acetyloxymethyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-11-8-20-9-21(11,27)6-4-13(20)22-7-5-14(24)19(3,18(26)30-22)16(22)15(20)17(25)29-10-28-12(2)23/h5,7,13-16,24,27H,1,4,6,8-10H2,2-3H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIYFJSPDLOPEX-AXKFECAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C1C2C3(C(C=CC2(C4C15CC(=C)C(C5)(CC4)O)OC3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCOC(=O)[C@H]1[C@@H]2[C@]3([C@H](C=C[C@]2([C@H]4[C@@]15CC(=C)[C@@](C5)(CC4)O)OC3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.